3-R1-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones are a class of heterocyclic compounds featuring a fused triazine and quinazolinone ring system. They are derived from 3-(2-aminophenyl)-1,2,4-triazin-5-ones through a condensation reaction with various acylating reagents. [] These compounds have shown potential in materials science, particularly for their luminescent properties. []
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone is a quinoxalinone derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a quinoxaline core, which is a bicyclic structure composed of two fused aromatic rings, and an amino group attached to a phenyl ring. The presence of the methyl group at the 1-position and the amino group at the 2-position of the phenyl ring contributes to its unique chemical behavior and biological activity.
The compound can be synthesized through various methods involving starting materials like o-phenylenediamine and isatin, which are commonly used in the preparation of quinoxalinones. The synthesis often involves reactions under specific conditions that promote cyclization and functionalization of the precursor compounds .
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone belongs to the class of heterocyclic compounds known as quinoxalinones. These compounds are characterized by their fused aromatic rings and are often studied for their pharmacological properties, including their roles as potential therapeutic agents in various medical applications.
The synthesis of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone typically involves the following steps:
In one reported synthesis, o-phenylenediamine was reacted with isatin in a 50% aqueous ethanol solution with potassium hydroxide as a base. The reaction was heated to reflux for several hours, leading to the formation of 3-(2-aminophenyl)quinoxalin-2(1H)-one, which can then be methylated to obtain the target compound .
The molecular structure of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone can be represented as follows:
The compound exhibits characteristic spectral data:
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone can participate in various chemical reactions due to its functional groups:
For instance, reactions involving this compound with aldehydes or ketones can lead to new derivatives, enhancing its pharmacological profiles .
The mechanism of action for compounds like 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone often involves interaction with biological targets such as enzymes or receptors. This compound has shown potential in inhibiting certain enzymes linked to cancer progression.
Studies indicate that quinoxalinones may exert their biological effects through modulation of signaling pathways involved in cell proliferation and apoptosis. For example, they may inhibit specific kinases or interact with DNA, affecting transcriptional regulation in cancer cells .
Spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy provide insights into the structural characteristics and purity of synthesized compounds .
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone has been investigated for various applications:
The quinoxalinone core consists of a fused bicyclic system incorporating a benzene ring and a pyrazin-2-one ring. This structure exhibits differential π-electron density across its ring atoms (C5/C8 > C6/C7 > C2/C3), enabling versatile site-specific derivatization [1] . The lactam moiety (2-carbonyl group) within the pyrazine ring is a critical feature, contributing to both hydrogen-bonding capacity (as an acceptor) and dipole moment. Crystallographic analyses of closely related quinoxalinone derivatives reveal a characteristic slight puckering (dihedral angle ~2.07°) between the fused benzene and pyrazinone rings, deviating from perfect planarity [8]. This subtle distortion influences crystal packing through π-stacking interactions and intermolecular hydrogen bonding networks. The N1-position is a key site for modification, with alkylation (e.g., methylation) modulating electronic properties, lipophilicity, and conformational flexibility without eliminating the lactam's hydrogen-bonding potential. The C3 position, being electron-deficient, serves as an anchor for diverse substituents, including aryl, heteroaryl, and amino groups, profoundly impacting biological interactions [2] [5].
Table 1: Key Structural Features and Functionalization Sites in Quinoxalinone Derivatives
Structural Element | Chemical Properties | Functionalization Impact | Example Derivatives |
---|---|---|---|
Pyrazin-2-one Ring (Lactam) | Dipolar moment, H-bond acceptor (C=O), H-bond donor (N-H) | Core pharmacophore for target binding | Unsubstituted quinoxalin-2(1H)-one |
N1-Position | Modifies lactam H-bond donor ability | Controls lipophilicity and steric bulk | 1-Methylquinoxalin-2(1H)-one |
C3-Position | Electron-deficient site | Directs electronic properties & target engagement | 3-Aryl, 3-heteroaryl, 3-amino |
Benzene Ring | Planar aromatic system | Modulates π-stacking interactions | 6,7-Disubstituted derivatives |
o-Aminophenyl at C3 | Ortho-amino group provides H-bond donor/acceptor | Enhances target affinity & chelation potential | 3-(2-Aminophenyl) derivatives |
The introduction of diverse substituents at the C3 position unlocks a broad spectrum of biological activities, making 3-functionalized quinoxalin-2(1H)-ones privileged structures in drug discovery.
Antimicrobial Activity: Structural elaboration at C3 yields potent antimicrobial agents. Derivatives bearing morpholinosulfonyl groups coupled with hydrazone, hydrazine, or pyrazole moieties at C3 demonstrate significant broad-spectrum activity. Notably, compounds like 6-(morpholinosulfonyl)quinoxalin-2(1H)-one-based hydrazones exhibit MIC values as low as 0.97 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and notable antifungal effects, often surpassing standard drugs like Tetracycline in potency [7]. Mechanistically, these compounds interfere with bacterial DNA gyrase (a type II topoisomerase), with IC₅₀ values ranging from 10.93 ± 1.81 µM to 26.18 ± 1.22 µM (comparable to Ciprofloxacin), thereby inhibiting DNA replication. Their efficacy extends to multi-drug resistant bacterial (MDRB) strains, highlighting their therapeutic potential against challenging infections [7].
Anticancer Potential: C3-functionalized quinoxalinones interact with key oncogenic targets. Derivatives featuring urea functionalities or specific heterocyclic appendages exhibit potent kinase inhibition, targeting receptors like c-Met, VEGFR-2, and FGFR implicated in tumor proliferation, angiogenesis, and metastasis [2] [3]. Structure-Activity Relationship (SAR) studies underscore that electron-withdrawing groups (e.g., halogens, trifluoromethyl) on aryl rings attached at C3 can significantly enhance cytotoxic potency against diverse cancer cell lines (e.g., pancreatic, breast, lung) [3] [6]. Molecular docking reveals these compounds often occupy the ATP-binding pocket of kinases, forming critical hydrogen bonds and hydrophobic interactions. Beyond kinases, some derivatives demonstrate DNA interaction or topoisomerase II inhibition capabilities, contributing to their antiproliferative effects [10].
Modulation of Enzymatic Targets & Other Activities: The scaffold demonstrates remarkable versatility. C3-substituted quinoxalinones act as potent α-glucosidase and α-amylase inhibitors, offering avenues for diabetes management by regulating postprandial hyperglycemia [4]. Their antioxidant capacity, often linked to phenolic substituents or the inherent redox activity of the core, helps mitigate oxidative stress implicated in chronic diseases like diabetes and neurodegeneration [4]. Furthermore, specific derivatives exhibit immunomodulatory effects, enhancing immune response parameters, which could be leveraged in adjunctive therapies [7].
Table 2: Representative Bioactivities of 3-Substituted Quinoxalin-2(1H)-one Derivatives
C3 Substituent Type | Key Biological Activities | Potency Range/IC₅₀/MIC | Primary Mechanism/Target |
---|---|---|---|
Morpholinosulfonyl-Hydrazone/Hydrazine/Pyrazole | Antibacterial, Antifungal | MIC: 0.97-62.5 µg/mL (Bacteria), MFC: 34.62-65.62 µg/mL (Fungi) | DNA Gyrase Inhibition |
Urea/Aryl Urea | Anticancer (Kinase Inhibition), Antiangiogenic | IC₅₀: Low µM range (e.g., c-Met, VEGFR-2) | Receptor Tyrosine Kinase (RTK) Inhibition |
Halogenated Aryl (e.g., Trifluoromethyl phenyl) | Anticancer, Antiproliferative | IC₅₀: Sub-µM to µM range (various cancer cell lines) | Kinase inhibition, DNA interaction |
Phenolic/Acetamide Hybrids | Antidiabetic, Antioxidant | α-Glucosidase inhibition (IC₅₀: Varies), Significant radical scavenging | Enzyme inhibition, ROS scavenging |
Aminophenyl/Heteroaryl | Antiviral (e.g., HCV, HIV RT) | EC₅₀: ~0.21 µM (HCV) | NS5B polymerase inhibition (HCV), Reverse transcriptase inhibition (HIV) |
The specific substitution pattern in 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone – an ortho-aminophenyl group at C3 and a methyl group at N1 – is pharmacologically strategic.
2-Aminophenyl at C3: The ortho-amino group (-NH₂) on the C3 phenyl ring dramatically enhances molecular recognition capabilities. It functions as a versatile hydrogen-bond donor and acceptor, enabling crucial interactions with biological targets (e.g., amino acid residues in enzyme active sites or receptor pockets). This group significantly contributes to improved binding affinity and can facilitate chelation of metal ions present in certain metalloenzymes [6] [10]. SAR studies on related antiviral quinoxalinones demonstrate that replacing this aniline moiety with simple phenyl or pyridyl groups, or modifying the amine (-NH₂) to an amide (-NHCOR), typically results in a substantial loss of antiviral potency, underscoring the critical role of the free ortho-amino group [6]. Furthermore, the rotational flexibility of the C3-aryl bond allows the o-aminophenyl group to adopt conformations optimal for binding. Its electron-donating nature also subtly modulates the electron density of the entire quinoxalinone system, potentially influencing interactions with electron-deficient biological targets [5].
N1-Methyl Substituent: Methylation of the lactam nitrogen (N1) serves multiple purposes. Firstly, it eliminates the N1-H proton, preventing undesired tautomerism (common in N-unsubstituted quinoxalin-2(1H)-ones) and enhancing chemical stability. Secondly, while removing a potential hydrogen bond donor (N-H), it introduces a site for hydrophobic interactions via the methyl group. This modification generally leads to a favorable increase in overall lipophilicity (log P), which can improve membrane permeability and cellular uptake compared to the more polar N-H analogs [5] . Crucially, SAR indicates that this N-methylation is often tolerated or beneficial for activity, unlike modifications that alter the essential lactam carbonyl. The steric impact of the methyl group is minimal, avoiding detrimental steric clashes while potentially filling small hydrophobic pockets in target proteins [2] [6]. The combined effect of the hydrogen-bonding proficient o-aminophenyl group and the lipophilicity-enhancing N-methyl group creates a balanced molecular profile conducive to bioactivity.
Synergistic Effects: The combination of the C3 2-aminophenyl and N1-methyl substituents is not merely additive but can be synergistic. The N-methyl group enhances passive diffusion, while the o-aminophenyl group provides specific, strong target anchoring points. This synergy is evident in compounds like BH6870 (a related anti-HCV agent), where the specific substitution pattern (including an analogous amine) yielded high potency (EC₅₀ = 0.21 µM) and a favorable selectivity index (SI = 47.19) [6]. Computational analyses (e.g., molecular docking, electrostatic potential mapping) consistently show that the o-aminophenyl moiety engages in directed hydrogen bonding, while the N-methyl group contributes to favorable van der Waals contacts and desolvation energy upon binding [3] [8].
Table 3: Impact of Key Substituents on Pharmacological Activity - Structure-Activity Relationship (SAR)
Substituent | Key Chemical Contributions | Pharmacological Impact | SAR Evidence |
---|---|---|---|
2-Aminophenyl at C3 | H-bond donor/acceptor, Chelation potential, Modulates electron density | Enhances target affinity & specificity, Critical for antiviral/anticancer activity | Loss of activity upon acetylation (amide formation) or replacement with non-amino aryl; Essential for HCV NS5B inhibition [6] |
N-Methyl at N1 | Eliminates N-H tautomerism, Increases lipophilicity (log P), Minimal steric bulk | Improves metabolic stability & membrane permeability, Maintains or enhances activity vs N-H analogs | Retained potency in kinase inhibitors & antimicrobials; Improved bioavailability in IKKβ inhibitors [3] [7] |
Combination (2-Aminophenyl C3 + N-Methyl N1) | Balanced H-bonding capacity & lipophilicity, Conformational flexibility | Synergistic effects on potency & cellular uptake, Favorable drug-like properties | High potency compounds (e.g., BH6870 analogs) feature this combination [3] [6] |
Electron-withdrawing groups on C3 aryl ring | Decreases electron density, Modulates redox potential | Can enhance anticancer activity (kinase inhibition) | Improved IC₅₀ with halogens (F, Cl), CF₃ on phenyl ring of C3 substituent [3] [6] |
Hydrogen-bond acceptors near lactam | Complementary H-bond interactions | Can improve potency & selectivity | Improved activity with ester/amide at C3 adjacent to core [6] |
The structural and pharmacological profile of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone establishes it as a versatile and pharmacologically relevant scaffold. Its core quinoxalinone structure provides a stable platform for diverse interactions, while the specific C3 2-aminophenyl and N1-methyl substituents confer targeted bioactivity through enhanced hydrogen bonding, optimized lipophilicity, and strategic steric placement. Ongoing research continues to explore the full therapeutic potential of this compound and its derivatives across antimicrobial, anticancer, and metabolic disease applications.
Compound Name Listing: 3-(2-Aminophenyl)-1-methyl-2(1H)-quinoxalinone; Quinoxalin-2(1H)-one; 3-Methylquinoxalin-2(1H)-one; 6-(Morpholinosulfonyl)quinoxalin-2(1H)-one; BH6870; 2,3-Disubstituted quinoxaline; Quinoxaline-1,4-di-N-oxide; Brimonidine.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5